3-(Propan-2-yl)-3-azabicyclo[3.3.1]nonan-9-one
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Overview
Description
3-(Propan-2-yl)-3-azabicyclo[3.3.1]nonan-9-one is a bicyclic compound that features a unique structural framework. This compound is part of the bicyclo[3.3.1]nonane family, which is known for its rigidity and conformational stability. The presence of an azabicyclo moiety introduces nitrogen into the ring system, which can significantly alter the compound’s chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Propan-2-yl)-3-azabicyclo[3.3.1]nonan-9-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the radical C-carbonylation of methylcyclohexylamines . This process requires high pressure of carbon monoxide and the presence of oxidants such as lead tetraacetate (Pb(OAc)4) or iodine . The reaction conditions must be carefully controlled to prevent over-oxidation and to ensure the formation of the desired bicyclic structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and high-pressure systems can enhance the efficiency and yield of the process. Additionally, the choice of solvents and catalysts can be optimized to reduce costs and improve the environmental footprint of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(Propan-2-yl)-3-azabicyclo[3.3.1]nonan-9-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to
Properties
IUPAC Name |
3-propan-2-yl-3-azabicyclo[3.3.1]nonan-9-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO/c1-8(2)12-6-9-4-3-5-10(7-12)11(9)13/h8-10H,3-7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJMQPSKRAIRWLP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CC2CCCC(C1)C2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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